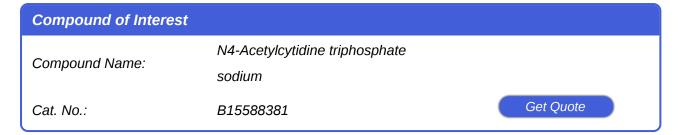




# Application Notes & Protocols: N4-acetylcytidine (ac4C) Labeling of RNA for Imaging

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Audience: Researchers, Scientists, and Drug Development Professionals

### **Introduction and Application Notes**

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found across all domains of life, including in various RNA types like mRNA, tRNA, and rRNA.[1][2] First identified in the 1960s, this modification involves the addition of an acetyl group to the N4 position of cytidine, a reaction catalyzed in humans by the essential N-acetyltransferase 10 (NAT10).[1][2][3] The ac4C modification plays a crucial role in gene expression by enhancing RNA stability and regulating the efficiency of mRNA translation.[2][4][5] Dysregulation of ac4C has been implicated in numerous diseases, including cancer, premature aging syndromes, and viral infections, making it a significant area of interest for research and therapeutic development.[1][2][3]

Visualizing the subcellular localization and dynamics of ac4C-modified RNA is critical for understanding its function in physiological and pathological states. Imaging techniques provide spatial and temporal information that cannot be obtained from sequencing methods alone.[6] A recently developed method, Fluorine Metabolic Labeling Mediated Proximity Ligation Assay (FMPLA), allows for the sensitive and specific in situ detection of newly synthesized ac4C-modified RNAs.[4][7][8] This technique is particularly valuable for studying the role of ac4C in processes like the cell cycle, responses to chemotherapeutic stress, and the development of drug resistance in cancer cells.[4][7]



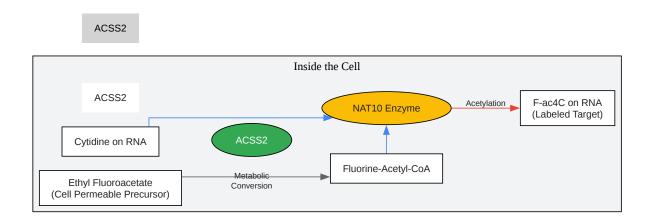
#### **Key Applications:**

- Gene Expression Studies: Investigate the spatial dynamics of specific ac4C-modified mRNAs to understand their role in local translation and function.[4]
- Cancer Biology: Analyze distinct RNA modification patterns in tumor cells, including drugresistant variants, to identify potential biomarkers and therapeutic targets.[4][9]
- Drug Development: Screen for compounds that modulate NAT10 activity or ac4C levels by visualizing their effects on RNA acetylation in situ.[3]
- Virology: Study how viruses exploit the host's ac4C modification machinery to enhance viral RNA stability and replication.[3][10]

## **Metabolic Labeling and Enzymatic Pathway**

The imaging of newly synthesized ac4C relies on metabolic labeling, where cells are supplied with a modified acetyl group precursor. In the FMPLA method, cells are treated with ethyl fluoroacetate. This compound is metabolized intracellularly into fluorine-acetyl-CoA, which then serves as a substrate for the NAT10 enzyme.[4] NAT10 transfers the fluorine-acetyl group onto cytidine residues in RNA, creating fluoro-acetylcytidine (F-ac4C) marks that can be specifically targeted for imaging.[4]





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Caption: Metabolic pathway for F-ac4C labeling of RNA in cells.

## **Experimental Protocols**

This protocol details the Fluorine Metabolic Labeling Mediated Proximity Ligation Assay (FMPLA) for visualizing specific ac4C-modified RNAs in cultured cells.[4] It combines metabolic labeling, a specific chemical conjugation, and proximity ligation for highly sensitive detection.

#### Materials:

- Cell Culture: HeLa cells or other cell line of interest
- Metabolic Labeling: Ethyl fluoroacetate
- Fixation: 4% Paraformaldehyde (PFA)
- Permeabilization: 0.5% Triton X-100 in PBS
- Probes:



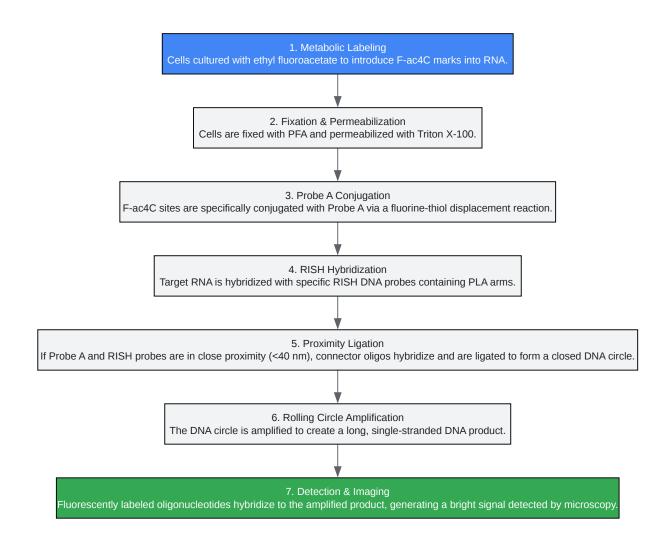




- Probe A (e.g., ADB-Probe A): An oligonucleotide probe conjugated with a molecule for fluorine-thiol displacement reaction.
- RISH DNA Probes: DNA oligonucleotides complementary to the RNA sequence adjacent to the target ac4C site. One probe is conjugated to a 5' PLA arm, the other to a 3' PLA arm.
- PLA Reagents: Duolink® In Situ PLA Probe Anti-Rabbit MINUS, Duolink® In Situ PLA Probe Anti-Mouse PLUS, Duolink® In Situ Detection Reagents (e.g., Red).
- Mounting Medium with DAPI.

Workflow:





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Caption: Experimental workflow for the FMPLA method.

Step-by-Step Procedure:



- Metabolic Labeling: Culture cells (e.g., HeLa) on coverslips. Treat the cells with an optimized concentration of ethyl fluoroacetate for a specified duration (e.g., 24 hours) to label newly synthesized RNA with F-ac4C.
- Cell Fixation and Permeabilization:
  - Wash cells with PBS.
  - Fix with 4% PFA in PBS for 15 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
  - Wash three times with PBS.
- Probe A Conjugation:
  - Incubate the fixed and permeabilized cells with the F-ac4C labeling probe (Probe A) in a suitable reaction buffer. This reaction selectively conjugates Probe A to the F-ac4C sites.
     [4]
  - Wash thoroughly to remove unbound probes.
- RNA In Situ Hybridization (RISH):
  - Incubate cells with the target-specific RISH DNA probes (one with a 5' PLA arm, one with a 3' PLA arm) in a hybridization buffer overnight at 37°C. These probes bind to the RNA sequence immediately adjacent to the ac4C site of interest.[4]
- Proximity Ligation Assay (PLA):
  - Wash cells to remove unbound RISH probes.
  - Add the ligation solution containing connector oligonucleotides and ligase. Incubate for 30 minutes at 37°C. Ligation occurs only when the probes are in close proximity, indicating a successful co-localization on the target RNA.



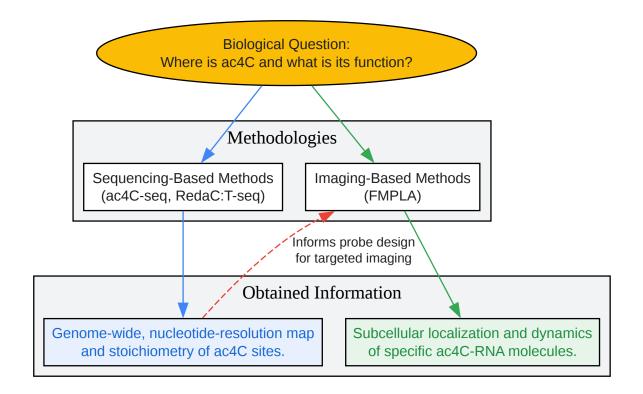
- Rolling Circle Amplification (RCA):
  - Add the amplification solution containing polymerase. Incubate for 100 minutes at 37°C to amplify the circular DNA template.
- Detection and Imaging:
  - Add the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the RCA product.
  - Wash, counterstain nuclei with DAPI, and mount the coverslips on microscope slides.
  - Image the samples using a confocal or fluorescence microscope. Each fluorescent spot represents a single detected ac4C-modified RNA molecule.

## **Quantitative Data and Method Comparison**

Direct imaging by FMPLA provides spatial information, while sequencing-based methods provide nucleotide-resolution mapping and quantification of ac4C abundance.[6] These methods are often complementary. Sequencing can first identify ac4C sites across the transcriptome, which can then be targeted for imaging to study their subcellular localization.[6] [11][12]

Methods like RedaC:T-seq and the improved RetraC:T work by chemically reducing ac4C to tetrahydro-ac4C, which causes a C-to-T misincorporation during reverse transcription that can be identified by sequencing.[13][14]





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Caption: Logic diagram showing complementary nature of methods.

Table 1: Comparison of ac4C Detection Methods



Feature	acRIP-seq	ac4C-seq / RedaC:T-seq	FMPLA (Imaging)
Principle	Antibody Immunoprecipitation	Chemical Reduction & RT Mismatch	Metabolic Labeling & Proximity Ligation
Resolution	~100-200 nucleotides	Single Nucleotide	Single Molecule (Diffraction-Limited)
Output	Enriched RNA regions	Specific ac4C sites & stoichiometry	Spatial coordinates & relative abundance
Strengths	Good for initial discovery of modified RNAs	Quantitative, high- resolution mapping	Provides subcellular localization data
Limitations	Antibody specificity can be a concern[15]	Requires chemical treatment that can degrade RNA[13]	Requires specific probes for each target RNA[4]

Table 2: Quantitative Data on Sequencing-Based ac4C Detection

Method	Principle	C:T Mismatch Efficiency (at 100% modified 18S rRNA site)	Key Improvement
RedaC:T-seq	NaBH4 reduction followed by standard reverse transcription. [13][14]	<20%	First method for base- resolution mapping via reduction.[13]
RetraC:T	NaBH4 reduction followed by reverse transcription with a modified dNTP (2- amino-dATP).[14]	Stoichiometric (approaching 100%)	Incorporation of modified dNTP enhances recognition of the reduced base.  [14]



These data highlight the continuous improvement in the chemical methods used to detect ac4C, which is crucial for the accurate transcriptome-wide mapping that can guide subsequent imaging studies.

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